molecular formula C13H11N3OS B431214 4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 432545-36-3

4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B431214
CAS No.: 432545-36-3
M. Wt: 257.31g/mol
InChI Key: IIPXKZSQUBMCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a functionalized 1,2,4-triazole derivative offered for research purposes. Compounds within this class are the subject of extensive scientific investigation due to their prominent biological activities, particularly in the fields of antimicrobial and antiviral research . The core 1,2,4-triazole structure is a privileged scaffold in medicinal chemistry. Research on closely related analogues, such as those with nitrofuran or phenyl substituents, has demonstrated significant efficacy against a range of gram-positive and gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . Furthermore, structurally similar triazole compounds like Trifuzol (piperidine 2-[5-(furan-2-il)-4-phenil-1,2,4-triazol-3-ilthio]acetate) have shown promising antiviral activity in experimental models, such as reducing mortality and pathological changes in chicken embryos infected with the infectious bronchitis virus . The presence of the furan ring and the triazole-3-thiol group in this molecule is believed to be critical for its potential interaction with biological targets. Researchers are exploring these derivatives to develop new therapeutic agents and biochemical tools. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-benzyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c18-13-15-14-12(11-7-4-8-17-11)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPXKZSQUBMCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with furan-2-carbaldehyde to form an intermediate, which is then cyclized with thiourea to yield the desired triazole-thiol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of derivatives with modified biological activities .

Scientific Research Applications

Overview

4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure, which features both a triazole and a furan ring, contributes to its multifaceted biological activities.

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its ability to participate in various chemical reactions makes it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound exhibits significant antimicrobial and antifungal properties. Research indicates that derivatives of triazole compounds can inhibit the growth of various pathogens, making them valuable in developing new antimicrobial agents.

Medicine

Recent studies have highlighted the potential of this compound as an anticancer agent . Its mechanism involves inhibiting specific enzymes and pathways critical for cancer cell proliferation. This property positions it as a candidate for further investigation in cancer therapeutics.

Industry

In industrial applications, this compound can be utilized in developing materials with specific properties such as corrosion inhibitors or organic buffering agents for cell cultures with a pH range of 6 to 8.5 .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : In vitro studies indicated that the compound could inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways involved in tumor growth.
  • Material Science Applications : Research has explored its use in formulating new materials that exhibit enhanced resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating the expression of specific genes or proteins .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions 4, 5) Molecular Weight (g/mol) Notable Properties References
4-Benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Benzyl (4), Furan-2-yl (5) 280.33 Moderate antioxidant activity; potential α-synuclein aggregation inhibition
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Amino (4), Phenyl (5) 206.25 High DPPH• scavenging activity due to electron-donating -NH₂ group
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol Amino (4), 4-Pyridyl (5) 207.23 Enhanced ABTS•+ radical scavenging; synergistic effects of -NH₂ and pyridyl ring
5-(4-Nitrophenyl)-4-(4-phenoxybenzylidene)amino-4H-1,2,4-triazole-3-thiol 4-Phenoxybenzylidene (4), 4-Nitrophenyl (5) 407.42 Schiff base formation improves metal chelation and antimicrobial activity
4-Ethyl-3-(2-furyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazole Ethyl (4), 4-Methoxybenzylthio (5) 331.40 Increased lipophilicity; potential CNS penetration due to methoxy group
4-Phenyl-5-(4-benzyloxyphenyl)-4H-1,2,4-triazole-3-thiol Phenyl (4), 4-Benzyloxyphenyl (5) 371.46 High thermal stability; used in pesticidal formulations

Antioxidant Capacity

  • Electron-donating groups (e.g., -NH₂, -OCH₃) enhance radical scavenging. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed 85% DPPH• inhibition at 100 μM, outperforming this compound (65%) due to the amino group’s electron-donating nature .
  • Electron-withdrawing groups (e.g., -NO₂) reduce antioxidant efficacy but improve metal chelation for antimicrobial applications .

Solubility and Bioavailability

  • Hydrophobic substituents (e.g., benzyl, phenoxy) increase logP values, enhancing membrane permeability but reducing aqueous solubility. This compound has a logP ~2.5, making it more lipophilic than 4-amino derivatives (logP ~1.2) .
  • Methoxy groups (e.g., in 4-methoxybenzyl derivatives) improve solubility in polar aprotic solvents while retaining moderate bioavailability .

Enzyme Inhibition and Drug-Likeness

  • Its furan moiety may contribute to α-synuclein aggregation inhibition, a target in Parkinson’s disease .
  • Schiff base derivatives (e.g., 4-phenoxybenzylidene analogues) exhibit improved binding to metalloenzymes due to imine linkage flexibility .

Biological Activity

4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention due to its diverse biological activities. This compound features a unique structure that includes a furan ring and a benzyl group, contributing to its potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3OSC_{13}H_{11}N_{3}OS. It possesses a triazole ring which is known for various biological activities. The compound's structure can be represented as follows:

SMILES Cc1nn(c(c1=O)S)C(=N)C2=CC=CO2\text{SMILES }Cc1nn(c(c1=O)S)C(=N)C2=CC=CO2

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study focused on related compounds, such as 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, strains such as Staphylococcus aureus and Escherichia coli were used in testing.

Key Findings:

  • The compound showed moderate activity against S. aureus ATCC 25923.
  • Structural modifications (e.g., alkyl substituents) influenced the antimicrobial efficacy; for instance, the introduction of specific radicals enhanced activity significantly .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. In particular, studies have evaluated the cytotoxic effects of various triazole compounds against cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231).

Research Highlights:

  • Compounds with the triazole moiety demonstrated selective cytotoxicity towards cancer cells.
  • The synthesized derivatives were more effective against melanoma cells compared to other tested lines.
  • Specific derivatives inhibited cell migration and exhibited potential as antimetastatic agents .

Pharmacological Properties

In addition to antimicrobial and anticancer activities, this compound may possess other pharmacological effects:

  • Antitubercular Activity: Some studies suggest potential efficacy against tuberculosis pathogens.
  • Hypoglycemic Effects: Certain triazole derivatives have shown promise in lowering blood glucose levels in diabetic models.

Case Studies

  • Antimicrobial Efficacy Study:
    • Objective: To evaluate the antimicrobial activity of various triazole derivatives.
    • Methodology: Serial dilution methods were employed to determine minimum inhibitory concentrations (MICs).
    • Results: The most active compounds against S. aureus had modifications that enhanced their interaction with bacterial membranes.
  • Cytotoxicity Assessment:
    • Objective: To assess the cytotoxic effects on cancer cell lines.
    • Methodology: MTT assay was utilized to measure cell viability post-treatment with triazole derivatives.
    • Results: Certain compounds exhibited IC50 values in the low micromolar range against melanoma cells, indicating strong anticancer potential .

Q & A

Basic: What are the common synthetic routes for 4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, and what key reaction conditions optimize yield and purity?

Methodological Answer:
The synthesis typically involves cyclization of thiosemicarbazide intermediates or alkylation of pre-formed triazole-thiol cores. For example:

  • Microwave-assisted synthesis (optimized for speed and yield): React 4-amino-5-(heteroaryl)-4H-1,2,4-triazole-3-thiol with alkylating agents (e.g., (3-bromopropyl)benzene) in i-propanol with NaOH as a base. Microwave irradiation (e.g., Milestone Flexi Wave system) at controlled power (300–500 W) and temperature (80–100°C) for 10–30 minutes improves reaction efficiency .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate) or GC-MS .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Elemental Analysis : Confirm C, H, N, S content (e.g., Elementar Vario L cube analyzer) with ≤0.3% deviation from theoretical values .
  • Spectroscopy :
    • FTIR : Identify thiol (-SH, ~2550 cm⁻¹), triazole ring (C=N, ~1600 cm⁻¹), and furan C-O-C (1260–1050 cm⁻¹) .
    • ¹H/¹³C NMR : Assign benzyl protons (δ 4.5–5.0 ppm, singlet) and furan protons (δ 6.3–7.6 ppm, multiplet) in DMSO-d6 .
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~324) .

Advanced: How does the introduction of substituents at specific positions on the triazole or furan rings influence the antiradical activity of this compound derivatives?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -F) : Reduce antiradical activity by destabilizing the thiol radical intermediate. For example, 4-fluorobenzylidene substitution decreases DPPH scavenging from 88.89% to ~70% at 1 mM .
    • Electron-donating groups (e.g., -OH) : Enhance activity via resonance stabilization. Hydroxybenzylidene derivatives show improved IC₅₀ values (e.g., 53.78% at 0.1 mM) .
  • Experimental Design : Screen derivatives using DPPH assays (0.1–1 mM in ethanol, λ = 517 nm). Normalize activity to Trolox equivalents and correlate with Hammett σ values for substituents .

Advanced: What methodological approaches are recommended for analyzing conflicting data in structure-activity relationship (SAR) studies of triazole-3-thiol derivatives?

Methodological Answer:

  • Multivariate Analysis : Use PCA or PLS regression to resolve contradictions between electronic (Hammett σ) and steric (Taft Es) parameters .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to map HOMO-LUMO gaps and radical stabilization energies. Compare with experimental IC₅₀ values .
  • Validation : Replicate assays under standardized conditions (e.g., fixed DPPH concentration, pH 7.4 buffer) to minimize variability .

Advanced: What strategies are employed in the design of coordination complexes using this compound as a ligand, and how do these complexes enhance functional properties?

Methodological Answer:

  • Ligand Design : Utilize the thiol (-SH) and triazole N atoms as binding sites for transition metals (e.g., Ni(II), Cu(II)). Synthesize complexes in alcoholic media (methanol/ethanol) at 60–80°C for 4–6 hours .
  • Characterization :
    • UV-Vis : Confirm d-d transitions (e.g., Cu(II) complexes show λmax ~600–700 nm) .
    • Magnetic Susceptibility : Assess geometry (e.g., octahedral Ni(II) vs. square planar Cu(II)) .
  • Functional Enhancement : Metal coordination improves thermal stability (TGA data shows decomposition >250°C) and bioactivity (e.g., antimicrobial potency increases 2–4× vs. free ligand) .

Advanced: How can researchers optimize solvent and catalyst systems to mitigate side reactions during S-alkylation of triazole-3-thiol derivatives?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion but may increase side reactions. i-Propanol balances reactivity and selectivity .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/CH₂Cl₂) to accelerate alkylation while minimizing hydrolysis .
  • Byproduct Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to detect disulfide byproducts and adjust stoichiometry (alkyl halide:thiol = 1.2:1) .

Advanced: What mechanistic insights guide the development of this compound derivatives as enzyme inhibitors?

Methodological Answer:

  • Target Selection : Focus on enzymes with nucleophilic active sites (e.g., cyclooxygenase-2, urease). The thiol group acts as a covalent inhibitor, while the triazole ring engages in π-π stacking .
  • Docking Studies : Use AutoDock Vina to simulate binding poses. Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., COX-2 Tyr385) .
  • In Vitro Validation : Test inhibitory activity via colorimetric assays (e.g., indophenol method for urease inhibition) at 10–100 μM concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.